4-Bromo-3-isopropylanisole
Overview
Description
4-Bromo-3-isopropylanisole is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Processing Additive
4-Bromoanisole, a variant closely related to 4-Bromo-3-isopropylanisole, is a versatile processing additive in the field of organic photovoltaic devices. It is particularly useful in controlling phase separation and enhancing phase purity in polymer-polymer blends. These blends, which include P3HT as a donor material, are crucial in the development of efficient organic solar cells. The additive facilitates the aggregation of P3HT, thus optimizing the morphology for both initially mixed and demixed blends (Xueliang Liu et al., 2012).
Synthesis of Heat and Pressure-Sensitive Dyes
4-Bromo-3-methylanisole, another variant, is a key precursor in synthesizing black fluorane dye, an essential component for manufacturing thermal papers. A continuous, homogeneous bromination technology in a modular microreaction system has been developed to produce 4-bromo-3-methylanisole through high-selective mono-bromination, offering a superior alternative to traditional industrial batch processes (Pei Xie et al., 2020).
Catalytic Applications
Research indicates that 4-Isopropyl-phenol and -anisole, compounds closely related to this compound, play a role in electrophilic aromatic substitutions. These compounds are nitrated at or near the encounter rate, demonstrating their potential utility in various synthetic and catalytic processes (A. Manglik et al., 1980).
Biocatalysis and Chemoenzymatic Synthesis
This compound-related compounds have been employed in chemoenzymatic synthesis processes. For instance, 4-bromocinnamic acid and 4-bromophenylpyruvic acid, through a combination of enzymatic and chemical steps, have been used to synthesize non-natural amino acid derivatives. These processes demonstrate the compound's utility in producing biologically relevant molecules under mild conditions (Syed T. Ahmed et al., 2015).
Pharmaceutical Intermediate Synthesis
This compound derivatives have been used in the synthesis of key pharmaceutical intermediates. For example, 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a crucial intermediate in the synthesis of the anti-HCV drug simeprevir, demonstrates the compound's significance in developing complex medicinal molecules (An Chenhon, 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using personal protective equipment .
Properties
IUPAC Name |
1-bromo-4-methoxy-2-propan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)9-6-8(12-3)4-5-10(9)11/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITADIVACIVJFJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471757 | |
Record name | 1-Bromo-2-isopropyl-4-methoxy-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34881-45-3 | |
Record name | 1-Bromo-4-methoxy-2-(1-methylethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34881-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-isopropyl-4-methoxy-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.